Cas no 2126144-58-7 (rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate, cis)

Technical Introduction: rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate is a cis-configured spirocyclic compound featuring a tert-butoxy group and a methanesulfonate leaving group. Its rigid spiro[3.5]nonane scaffold enhances stereochemical stability, making it valuable for asymmetric synthesis and chiral intermediate applications. The methanesulfonate moiety facilitates further functionalization under mild conditions, while the tert-butoxy group provides steric protection for selective reactivity. This compound is particularly useful in medicinal chemistry and catalyst design, where precise stereocontrol and modular derivatization are critical. Its well-defined cis configuration ensures consistent performance in stereospecific transformations. Suitable for controlled reactions, it offers a balance of reactivity and stability for advanced synthetic workflows.
rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate, cis structure
2126144-58-7 structure
Product Name:rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate, cis
CAS No:2126144-58-7
MF:C13H24O5S
MW:292.391663551331
CID:4638878
Update Time:2025-11-05

rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate, cis Chemical and Physical Properties

Names and Identifiers

    • rac-(1s,3r)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate
    • rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate, cis
    • Inchi: 1S/C13H24O5S/c1-12(2,3)17-10-9-11(18-19(4,14)15)13(10)5-7-16-8-6-13/h10-11H,5-9H2,1-4H3/t10-,11+/m1/s1
    • InChI Key: NYEGJMAWECFPOP-MNOVXSKESA-N
    • SMILES: [C@@H]1(OS(C)(=O)=O)C2(CCOCC2)[C@H](OC(C)(C)C)C1

rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate, cis Pricemore >>

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Additional information on rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate, cis

Research Brief on rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate, cis (CAS: 2126144-58-7)

The compound rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate, cis (CAS: 2126144-58-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors and modulators. The tert-butoxy and methanesulfonate functional groups contribute to its stability and reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.

Recent studies have focused on the synthesis and optimization of rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate, cis, with an emphasis on improving yield and enantiomeric purity. Advanced catalytic methods, including asymmetric hydrogenation and enzymatic resolution, have been employed to achieve high stereoselectivity. The compound's spirocyclic core has been identified as a key pharmacophore in targeting specific biological pathways, such as G-protein-coupled receptors (GPCRs) and kinases, which are critical in diseases like cancer and inflammatory disorders.

In preclinical evaluations, rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate, cis demonstrated notable bioactivity in inhibiting aberrant signaling pathways. For instance, it exhibited potent inhibitory effects on PI3K/AKT/mTOR, a pathway frequently dysregulated in oncology. Additionally, its metabolic stability and pharmacokinetic profile were assessed in rodent models, revealing favorable oral bioavailability and low toxicity, which are essential for further clinical development.

Further investigations into the mechanism of action revealed that the compound interacts with specific protein domains, leading to allosteric modulation. Structural-activity relationship (SAR) studies highlighted the importance of the spirocyclic framework and the methanesulfonate group in binding affinity and selectivity. These findings have paved the way for the design of second-generation analogs with enhanced potency and reduced off-target effects.

In conclusion, rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate, cis represents a promising scaffold for drug discovery, with applications spanning oncology, immunology, and neurology. Ongoing research aims to explore its full therapeutic potential and address challenges related to scale-up synthesis and formulation. The integration of computational modeling and high-throughput screening will further accelerate its development into clinically viable candidates.

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